Androst-5-en-17-one, 3-(sulfooxy)-, sodium salt, (3b)-

Catalog No.
S654962
CAS No.
1099-87-2
M.F
C19H28NaO5S
M. Wt
391.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androst-5-en-17-one, 3-(sulfooxy)-, sodium salt, (...

CAS Number

1099-87-2

Product Name

Androst-5-en-17-one, 3-(sulfooxy)-, sodium salt, (3b)-

IUPAC Name

sodium [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate

Molecular Formula

C19H28NaO5S

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/t13-,14-,15-,16-,18-,19-;/m0./s1

InChI Key

LCLCCCKZRQRRTC-ZJTJBYBXSA-N

SMILES

Array

Synonyms

DHA-S;DHEAS;NSC 72822

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.[Na]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C.[Na]

The exact mass of the compound Sodium prasterone sulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72822. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Androst-5-en-17-one, 3-(sulfooxy)-, sodium salt, (3b)- (commonly known as DHEAS sodium salt) is a highly stable, water-soluble sulfated steroid conjugate that serves as the primary circulating adrenal androgen precursor in mammals. In scientific procurement, this specific sodium salt is prioritized over free dehydroepiandrosterone (DHEA) due to its vastly superior aqueous solubility, extended biological half-life, and direct action as a neurosteroid. It is the definitive benchmark material for clinical liquid chromatography-tandem mass spectrometry (LC-MS/MS) diagnostics, neuropharmacological models targeting GABAA and sigma-1 receptors, and long-term in vivo endocrinology studies where stable, non-fluctuating steroid reservoirs are required .

Substituting free DHEA for DHEAS sodium salt in laboratory or clinical workflows introduces catastrophic analytical and physiological errors. Free DHEA is highly lipophilic, requiring harsh organic solvents for formulation, whereas the sodium salt of DHEAS is highly water-soluble, allowing for seamless integration into aqueous biological assays . Furthermore, free DHEA exhibits a rapid clearance rate with a half-life of merely 1 to 3 hours and severe diurnal variation. In contrast, DHEAS sodium salt maintains a highly stable half-life of 10 to 24 hours, circulating at concentrations up to 1,000 times higher than the free base [1]. Attempting to use free DHEA as a reference standard for total adrenal output in LC-MS/MS fails because it cannot replicate the steady-state pharmacokinetics or the unique ionization profile of the sulfated conjugate [2].

Aqueous Solubility and Formulation Compatibility

A critical procurement differentiator for DHEAS sodium salt is its processability in aqueous media. While free DHEA is highly insoluble in water (0.0635 mg/mL), the sodium salt of DHEAS achieves solubilities of approximately 10 mg/mL in water and >0.5 mg/mL in mild 1:1 DMSO:PBS buffers . This >150-fold increase in aqueous solubility eliminates the need for high concentrations of harsh organic solvents during formulation.

Evidence DimensionAqueous Solubility
Target Compound Data~10 mg/mL in water; >0.5 mg/mL in 1:1 DMSO:PBS
Comparator Or BaselineDHEA free base (0.0635 mg/mL in water)
Quantified Difference>150-fold higher aqueous solubility
ConditionsAmbient temperature, aqueous media

Enables the direct preparation of aqueous dosing solutions for in vivo injections and in vitro assays without precipitating or causing solvent-induced cellular toxicity.

Pharmacokinetic Stability and Circulating Half-Life

For in vivo endocrinology and aging models, dosing stability is paramount. Free DHEA is rapidly metabolized and cleared, exhibiting a short half-life of 1 to 3 hours. Conversely, DHEAS sodium salt provides a highly stable pharmacokinetic profile, with a circulating half-life of 10 to 24 hours [1]. This 7- to 10-fold extension in half-life allows DHEAS to act as a steady-state reservoir, mitigating the severe diurnal fluctuations seen with the free base.

Evidence DimensionCirculating Half-Life
Target Compound Data10 to 24 hours
Comparator Or BaselineDHEA free base (1 to 3 hours)
Quantified Difference7- to 10-fold longer biological half-life
ConditionsIn vivo mammalian serum / pharmacokinetic modeling

Provides a stable, non-fluctuating steroid reservoir essential for chronic stress, aging, and endocrinology models, eliminating the need for continuous redosing.

Analytical Baseline Stability for LC-MS/MS Diagnostics

In clinical diagnostics, DHEAS sodium salt is the mandatory biomarker for adrenal output. DHEAS maintains steady-state plasma concentrations in the 10 µmol/L range, which is approximately 1,000 times higher than free DHEA. Furthermore, DHEAS exhibits a flat diurnal rhythm, whereas DHEA levels fluctuate wildly throughout the day [1]. This massive concentration differential and temporal stability make DHEAS the only reliable target for mass spectrometry calibration.

Evidence DimensionSteady-State Concentration and Diurnal Variation
Target Compound Data10 µmol/L range with negligible diurnal variation
Comparator Or BaselineDHEA free base (~1000-fold lower concentration with high diurnal volatility)
Quantified Difference~1000x higher steady-state concentration with flat diurnal rhythm
ConditionsClinical serum LC-MS/MS diagnostics for hyperandrogenism

Makes DHEAS sodium salt the mandatory Certified Reference Material (CRM) for accurate, time-independent clinical screening of adrenal function.

Direct Neurosteroid Receptor Modulation

DHEAS sodium salt acts as a direct, non-competitive antagonist of GABAA receptors and an agonist of sigma-1 receptors. Using free DHEA in isolated cellular assays requires the cells to express sufficient levels of sulfotransferase (SULT2A1) to convert DHEA into the active sulfated form [1]. Procuring the pre-sulfated sodium salt completely bypasses this enzymatic dependency, ensuring 100% direct receptor engagement.

Evidence DimensionReceptor Activation Dependency
Target Compound DataDirect GABAA antagonist and sigma-1 agonist
Comparator Or BaselineDHEA free base (Requires SULT2A1 enzymatic conversion)
Quantified Difference100% bypass of variable cellular sulfotransferase expression
ConditionsIn vitro neuropharmacology and receptor binding assays

Ensures precise, immediate receptor modulation in isolated cell models without relying on unpredictable or absent local cellular metabolism.

Certified Reference Material (CRM) for LC-MS/MS Clinical Diagnostics

Due to its high physiological concentration and lack of diurnal variation, DHEAS sodium salt is the gold-standard calibrator for LC-MS/MS assays diagnosing polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia, and adrenal tumors .

In Vitro Neuropharmacology and Receptor Assays

Because it bypasses the need for SULT2A1 enzymatic conversion, this compound is directly applied in cell-based assays to study GABAA receptor antagonism and sigma-1 receptor agonism in models of neuroprotection and depression [1].

In Vivo Models of Chronic Stress and Aging

The extended 10-to-24-hour half-life and high aqueous solubility make DHEAS sodium salt the preferred precursor for long-term physiological dosing in rodents, ensuring stable systemic exposure without the rapid clearance associated with free DHEA [2].

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

391.15551444 Da

Monoisotopic Mass

391.15551444 Da

Heavy Atom Count

26

Appearance

Powder

UNII

B9840IHU4T

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in asthma and burns and burn infections.

Mechanism of Action

The low levels of dehydroepiandrosterone sulfate(DHEA-S)is associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels. DHEA-S deficiency is risk factors of obesity and insulin resistance, but it is not clear, whether this possible influence is independent.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1099-87-2

Metabolism Metabolites

Dehydroepiandrosterone sulfate (DHEAS) is the sulfate ester of DHEA. This conversion is reversibly catalyzed by sulfotransferase (SULT2A1) primarily in the adrenals, the liver, and small intestine. DHEA sulfate can also be back-converted to DHEA through the action of steroid sulfatase. In the blood, most DHEA is found as DHEAS with levels that are about 300 times higher than those of free DHEA. Orally ingested DHEA is converted to its sulfate when passing through intestines and liver. DHEAS levels show no diurnal variation. In males and females, conversion of DHEAS to DHEA and then to testosterone requires the enzyme 17β-hydroxysteroid dehydrogenase.

Wikipedia

Dehydroepiandrosterone_sulfate
Prasterone_sulfate

Dates

Last modified: 08-15-2023

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